DCTPP1 Inhibitory Activity: Weak Inhibition at Screening Concentration Differentiates from Potent In-Class Inhibitors
In a recombinant human DCTPP1 enzyme inhibition assay using dCTP as substrate, 1-[2-(methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone produced only 8% inhibition at a single screening concentration of 10 µM (0.01 mM) [1]. This is in contrast to the lead triazolopyrimidine scaffold compounds from the same ChemBridge DiverSET library, which exhibited confirmed IC50 values in the sub-micromolar to low micromolar range upon full concentration-response follow-up [2]. Although the precise IC50 values of the most potent triazolopyrimidine congeners from this screen are not publicly disaggregated by compound, the publication states that triazolopyrimidine hits were among the chemotypes 'confirmed by IC50 determinations' [2], implying substantially greater potency than 8% inhibition at 10 µM.
| Evidence Dimension | DCTPP1 enzyme inhibition (% inhibition at screening concentration) |
|---|---|
| Target Compound Data | 8% inhibition at 10 µM (single-point screening) |
| Comparator Or Baseline | Triazolopyrimidine hit cluster from same screen: confirmed IC50 values (sub-µM to low µM range; individual compound IC50 values not publicly disaggregated in publication) |
| Quantified Difference | Target compound exhibits weak (8%) inhibition versus confirmed hits showing concentration-dependent inhibition with measurable IC50 values (estimated >10-fold difference in potency) |
| Conditions | Recombinant human N-terminal His-tagged dCTPase 1 expressed in E. coli BL21(DE3)pLysS; dCTP as substrate; 1 hr incubation; single-concentration primary screen |
Why This Matters
The weak DCTPP1 engagement makes this compound unsuitable as a DCTPP1 chemical probe but potentially valuable as a negative control compound or a selectivity counter-screen tool for triazolopyrimidine-based DCTPP1 inhibitor programs.
- [1] BRENDA Enzyme Database. Ligand: 1-[2-(methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one. BRENDA Ligand ID 243517. IC50/Inhibition data extracted from Llona-Minguez et al., Bioorg. Med. Chem. Lett. 2017, 27, 3897-3904. View Source
- [2] Llona-Minguez, S.; Häggblad, M.; Martens, U.; Throup, A.; Loseva, O.; Jemth, A.S.; Lundgren, B.; Scobie, M.; Helleday, T. Diverse heterocyclic scaffolds as dCTP pyrophosphatase 1 inhibitors. Part 1: Triazoles, triazolopyrimidines, triazinoindoles, quinoline hydrazones and arylpiperazines. Bioorg. Med. Chem. Lett. 2017, 27, 3897-3904. Abstract: triazolopyrimidine hits confirmed by IC50 determinations. View Source
